Azido-PEG3-ethyl 2-bromacetate

Description

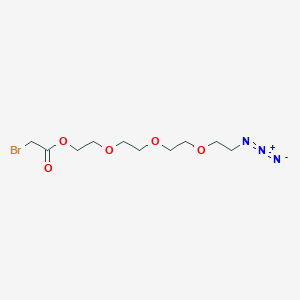

Azido-PEG3-ethyl 2-bromacetate is a bifunctional polyethylene glycol (PEG) derivative containing an azide (-N₃) group and a bromoacetate moiety. The azide enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while the bromoacetate facilitates thiol-specific alkylation, making it valuable in bioconjugation, drug delivery, and material science .

Properties

IUPAC Name |

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl 2-bromoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrN3O5/c11-9-10(15)19-8-7-18-6-5-17-4-3-16-2-1-13-14-12/h1-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTIRMTNSZUVZHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOC(=O)CBr)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azido-PEG3-ethyl 2-bromacetate typically involves the following steps:

PEGylation: The process begins with the PEGylation of a suitable precursor molecule. This involves the attachment of a PEG chain to the precursor, which can be achieved through various chemical reactions.

Azidation: The next step involves the introduction of an azide group to the PEGylated molecule. This is usually done by reacting the PEGylated molecule with sodium azide (NaN₃) under appropriate conditions.

Bromacetylation: Finally, the bromacetate group is introduced by reacting the azido-PEG intermediate with bromoacetic acid or its derivatives.

The reaction conditions for these steps typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and advanced purification techniques to obtain the compound in high purity and yield. The industrial production also emphasizes safety measures to handle the reactive and potentially hazardous reagents involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

Azido-PEG3-ethyl 2-bromacetate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromacetate group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Click Chemistry: The azide group is highly reactive in click chemistry reactions, particularly with alkynes, to form triazoles.

Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Click Chemistry: Copper(I) catalysts are often used to facilitate the reaction between the azide group and alkynes. The reaction conditions usually involve mild temperatures and aqueous or organic solvents.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used to hydrolyze the ester linkage.

Major Products Formed

Substitution Reactions: The major products are the substituted derivatives of this compound, where the bromine atom is replaced by the nucleophile.

Click Chemistry: The major products are triazole derivatives formed by the reaction of the azide group with alkynes.

Hydrolysis: The major products are the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Azido-PEG3-ethyl 2-bromacetate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex molecules and polymers. Its reactivity in click chemistry makes it valuable for constructing triazole-linked compounds.

Biology: The compound is used in bioconjugation techniques to label biomolecules with fluorescent tags or other probes. It is also employed in the synthesis of biocompatible materials.

Medicine: this compound is used in drug delivery systems to modify the surface of nanoparticles and improve their biocompatibility and targeting capabilities.

Industry: The compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and hydrogels.

Mechanism of Action

The mechanism of action of Azido-PEG3-ethyl 2-bromacetate involves its reactivity with various functional groups The azide group participates in click chemistry reactions, forming stable triazole linkages with alkynesThese reactions enable the compound to modify biomolecules, surfaces, and materials, thereby exerting its effects in various applications .

Comparison with Similar Compounds

Key Specifications :

- CAS Number : 1807537-30-9 (95% purity, Combi-Blocks) .

- Molecular Formula : C₉H₁₆BrN₃O₅ (estimated based on structure).

Structural and Functional Differences

The table below compares Azido-PEG3-ethyl 2-bromacetate with structurally related PEG derivatives:

Key Observations:

Reactivity :

- Bromoacetate (this compound) and iodoacetamide (IODOACETAMIDE-PEG3-AZIDE) both target thiols, but iodine in the latter offers faster reaction kinetics due to better leaving-group ability .

- Azido-PEG3-amine enables amine-reactive strategies (e.g., NHS ester coupling), while Azido-PEG3-acid supports carboxylate-mediated conjugations .

PEG Length :

- All listed compounds use PEG3 spacers, ensuring comparable solubility and flexibility. However, highlights Azido-PEGn-acid variants with PEG lengths up to 36 units, which enhance water solubility for bulky conjugates .

Functional Diversity: Biotin-PEG3-Azide combines azide-click chemistry with biotin-streptavidin binding, expanding utility in pull-down assays and diagnostics .

Purity and Supplier Variability

Discrepancies in purity (95% vs. 98%) and CAS numbers (e.g., "bromocetate" vs. "bromacetate") suggest supplier-specific formulations. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.